molecular formula C9H9NO5 B027173 Ethyl 4-hydroxy-2-nitrobenzoate CAS No. 104356-27-6

Ethyl 4-hydroxy-2-nitrobenzoate

Cat. No.: B027173
CAS No.: 104356-27-6
M. Wt: 211.17 g/mol
InChI Key: GHUFFYRUAHAHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a hydroxyl group at the 4-position, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-nitrobenzoate typically involves the esterification of 4-hydroxy-2-nitrobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-Hydroxy-2-nitrobenzoic acid+EthanolAcid CatalystEthyl 4-hydroxy-2-nitrobenzoate+Water\text{4-Hydroxy-2-nitrobenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Hydroxy-2-nitrobenzoic acid+EthanolAcid Catalyst​Ethyl 4-hydroxy-2-nitrobenzoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the esterification process .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-2-nitrobenzoic acid and ethanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Ethyl 4-amino-2-hydroxybenzoate.

    Substitution: Depending on the nucleophile, products can vary.

    Hydrolysis: 4-Hydroxy-2-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-hydroxy-2-nitrobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-nitrobenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-hydroxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUFFYRUAHAHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356546
Record name ethyl 4-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104356-27-6
Record name ethyl 4-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-hydroxy-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxy-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-hydroxy-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxy-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.